molecular formula C9H18N2O2 B13079598 2-[(Azetidin-3-yloxy)methyl]-4-methylmorpholine

2-[(Azetidin-3-yloxy)methyl]-4-methylmorpholine

Cat. No.: B13079598
M. Wt: 186.25 g/mol
InChI Key: ORHILNQRUCQIEU-UHFFFAOYSA-N
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Description

2-[(Azetidin-3-yloxy)methyl]-4-methylmorpholine is a heterocyclic compound featuring a morpholine core (a six-membered ring containing one oxygen and one nitrogen atom) substituted with a methyl group at the 4-position and an azetidine-3-yloxymethyl group at the 2-position. Azetidine, a four-membered saturated ring containing one nitrogen atom, introduces steric strain and enhanced reactivity compared to larger heterocycles. Its properties are inferred here from analogs like 4-methylmorpholine (CAS 109-02-4) and azetidine-containing derivatives .

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

2-(azetidin-3-yloxymethyl)-4-methylmorpholine

InChI

InChI=1S/C9H18N2O2/c1-11-2-3-12-9(6-11)7-13-8-4-10-5-8/h8-10H,2-7H2,1H3

InChI Key

ORHILNQRUCQIEU-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC(C1)COC2CNC2

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Preparing or obtaining the 4-methylmorpholine intermediate.
  • Functionalizing the morpholine at the 2-position with a suitable leaving group or reactive intermediate to enable substitution.
  • Introducing the azetidin-3-yloxy moiety via nucleophilic substitution or etherification.

One common approach is the reaction of azetidine derivatives with activated morpholine intermediates under controlled conditions to form the ether linkage.

Specific Synthetic Routes and Conditions

Reaction of 2-Methylmorpholine Derivatives with Azetidine
  • Starting materials : (S)-2-Methylmorpholine hydrochloride and azetidine derivatives.
  • Reaction conditions : Use of triethylamine as a base, dichloromethane as solvent, low temperature (0°C), and inert atmosphere to avoid side reactions.
  • Procedure : The morpholine derivative is reacted with azetidine or its protected form, often involving a halogenated intermediate (e.g., 2,4-dichloropyrimidine-5-carbonyl chloride) to facilitate nucleophilic substitution.
  • Yield : Moderate to good yields (e.g., 53% for related intermediates) have been reported under these conditions.
Amidoxime and Carboxylic Acid Derivative Reaction for Oxadiazole Formation

Although this method is more related to oxadiazole-containing analogs, it informs the ether linkage strategy:

  • Amidoximes react with carboxylic acid derivatives under microwave-assisted or classical heating conditions to form heterocyclic rings.
  • Microwave-assisted synthesis reduces reaction times and improves yields.
  • This method highlights the importance of optimized conditions for heterocyclic ether formation, which can be adapted for azetidinylmorpholine synthesis.
Reductive Alkylation and Amidation Pathways
  • Reductive alkylation of intermediates with azetidine hydrochloride under mild conditions (e.g., NaBH(OAc)3 in methanol) allows the introduction of azetidine substituents.
  • Subsequent amidation steps using coupling agents like EDCI and HOBt in DMF can be employed to finalize the compound.
  • Yields for analogous compounds range from 30% to 66% depending on the exact substituents and reaction steps.

Data Table: Summary of Key Preparation Steps and Yields

Step No. Reaction Type Starting Materials Conditions Yield (%) Notes
1 Preparation of 2-Methylmorpholine derivative (S)-2-Methylmorpholine hydrochloride, 2,4-dichloropyrimidine-5-carbonyl chloride DCM, TEA, 0°C, inert atmosphere, 3 h 53 Intermediate for further substitution
2 Nucleophilic substitution / Ether formation 2-Methylmorpholine derivative + Azetidine hydrochloride NaBH(OAc)3, MeOH, room temp to reflux 30-66 Reductive alkylation and amidation steps
3 Microwave-assisted heterocycle formation (related method) Amidoxime + Carboxylic acid derivative Microwave heating, optimized times Not specified Efficient heterocycle formation, adaptable

Detailed Research Findings and Notes

  • Stereochemical Considerations : The use of enantiomerically pure (S)-2-methylmorpholine ensures chirality is maintained, which is crucial for biological activity.
  • Purification Techniques : Silica gel chromatography with solvents such as petroleum ether and ethyl acetate mixtures is commonly used to purify intermediates and final products.
  • Reaction Optimization : Microwave-assisted synthesis has been demonstrated to improve reaction rates and yields in related heterocyclic ether compounds, suggesting potential for adaptation in this synthesis.
  • Reagent Selection : Coupling agents like EDCI and HOBt are effective in amidation steps, which may be part of multi-step syntheses involving azetidine and morpholine derivatives.
  • Yield Variability : Yields vary significantly depending on reaction conditions and substituents, highlighting the need for careful optimization in each step.

Chemical Reactions Analysis

Types of Reactions

2-[(Azetidin-3-yloxy)methyl]-4-methylmorpholine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives of the original compound.

Scientific Research Applications

2-[(Azetidin-3-yloxy)methyl]-4-methylmorpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(Azetidin-3-yloxy)methyl]-4-methylmorpholine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to alterations in their activity. This can result in various biological effects, such as inhibition of microbial growth or modulation of cellular processes.

Comparison with Similar Compounds

4-Methylmorpholine (CAS 109-02-4)

  • Structure : A six-membered morpholine ring with a methyl group at the 4-position.
  • Properties: Molecular formula: C₅H₁₁NO Boiling point: ~130°C (predominantly used as a polar aprotic solvent and base). Reactivity: Exhibits basicity (pKa ~7.4) due to the tertiary amine, enabling use in organic synthesis and catalysis. Safety: Classified under UN 2535 with Emergency Response Guidebook (ERG) code 132, indicating flammability and irritancy risks .
  • Enhanced ring strain (azetidine’s four-membered ring), which may elevate reactivity in ring-opening reactions. Altered solubility due to the polar ether linkage and azetidine’s compact structure.

N-Methylmorpholine (CAS 109-02-4)

  • Structure : Similar to 4-methylmorpholine but with the methyl group on the nitrogen atom.
  • Properties: Molecular formula: C₅H₁₁NO (isomeric with 4-methylmorpholine). Reactivity: Lower basicity (pKa ~6.2) compared to 4-methylmorpholine due to N-methylation. Applications: Used as a catalyst in polyurethane foams and a corrosion inhibitor.
  • Contrast with Target Compound :
    The azetidine-oxy-methyl group in the target compound likely imparts distinct electronic effects compared to N-methylation. For example:

    • The ether oxygen may participate in hydrogen bonding, influencing solubility.
    • Azetidine’s ring strain could promote unique reactivity in cross-coupling or alkylation reactions.

4-Methylmorpholine N-Oxide (CAS 7529-22-8)

  • Structure : 4-Methylmorpholine oxidized at the nitrogen.
  • Properties: Molecular formula: C₅H₁₁NO₂. Applications: Used as a solvent in cellulose processing and a stabilizing agent. Safety: Typically handled as a 50% aqueous solution to mitigate oxidative hazards .
  • Contrast with Target Compound :
    The N-oxide derivative is more polar and less basic than the parent morpholine. In contrast, the azetidine substituent in the target compound may enhance lipophilicity, affecting membrane permeability in biological applications.

Azetidine-Containing Derivatives

Azetidine derivatives (e.g., 3-azetidinemethanol) are known for:

  • Reactivity : Susceptibility to ring-opening under acidic or nucleophilic conditions.
  • Bioactivity : Azetidine rings are found in antibiotics (e.g., aztreonam) and kinase inhibitors.

The target compound’s azetidine-oxy-methyl group may confer:

  • Pharmacokinetic Advantages : Smaller ring size could improve metabolic stability compared to piperidine analogs.
  • Synthetic Challenges: Potential difficulty in regioselective functionalization due to steric constraints.

Data Tables

Table 2: Reactivity and Physicochemical Properties (Inferred)

Property 4-Methylmorpholine Target Compound
Basicity (pKa) ~7.4 Lower (due to steric hindrance)
Ring Strain Low High (azetidine substituent)
Solubility in Water High Moderate (lipophilic azetidine)
Thermal Stability High Moderate (strain-induced decomposition risk)

Research Implications and Gaps

While 4-methylmorpholine derivatives are well-studied, the azetidine-containing analog discussed here represents an under-explored area. Key research directions include:

  • Synthetic Optimization : Developing regioselective methods to install the azetidine group without ring-opening side reactions.
  • Safety Profiling : Assessing toxicity risks associated with azetidine’s reactivity and strain.

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